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Compound of Interest

1-(2-Anilino-1,3-thiazol-5-yl)-1-
Compound Name:

ethanone
CAS No.: 343376-30-7
Cat. No.: B3032672

Get Quote

Executive Summary

5-acetyl-2-anilinothiazole (IUPAC: 1-[2-(phenylamino)-1,3-thiazol-5-yllethan-1-one) represents
a privileged scaffold in medicinal chemistry, distinct from its more ubiquitous analog, 5-acetyl-2-
amino-4-methylthiazole. While the 4-methyl variant is a standard product of the Hantzsch
synthesis using 3-chloro-2,4-pentanedione, the 4-unsubstituted 5-acetyl-2-anilinothiazole
requires a specialized synthetic approach to preserve the C4 proton.

This scaffold is highly valued for its dual-functionality: the 2-anilino moiety serves as a
hydrophobic anchor (often targeting the ATP-binding pocket of kinases), while the 5-acetyl
group acts as a versatile electrophilic handle for further derivatization (e.g., chalcone formation)
or as a hydrogen-bond acceptor in protein-ligand interactions.

Cheminformatics Profile

The following physicochemical constants define the molecular identity of 5-acetyl-2-
anilinothiazole. Researchers should note the specific absence of the C4-methyl group in the
molecular weight calculation.
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Property Value Notes

1-[2-(phenylamino)-1,3-thiazol-

IUPAC Name
5-yllethan-1-one
Distinct from C12H12N20S (4-
Molecular Formula C11H10N20S
methyl analog)
Molecular Weight 218.28 g/mol Monoisotopic Mass: 218.0514
106012-40-2 (Generic/Salt Verify specific salt form (HCI
CAS Number
forms often vary) vs. free base)
Critical for hinge-region
H-Bond Donors 1 (NH) S
binding in kinases
H-Bond Acceptors 3(N,0O,S)
) Moderate lipophilicity; good
LogP (Predicted) ~2.3-25 N
membrane permeability
- DMSO (>10 mg/mL), DMF, Poor water solubility; requires
Solubility )
Ethanol (warm) co-solvent for bio-assay
Yellow to Pale Cream
Appearance

Crystalline Solid

Synthetic Architecture: The Modified Hantzsch

Protocol[5]
Retrosynthetic Analysis

The synthesis of the 4-unsubstituted core poses a regiochemical challenge. Standard Hantzsch
conditions using symmetrical

-diketones yield 4,5-disubstituted thiazoles. To achieve the 5-acetyl-4-H substitution pattern, the
reaction requires a masked

-keto aldehyde equivalent.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032672?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The Precursor Strategy: We utilize 1,1-dimethoxy-3-butanone as the starting material.
Bromination at the

-position yields 2-bromo-1,1-dimethoxy-3-butanone, which serves as the asymmetrical
electrophile for the condensation with N-phenylthiourea.

Detailed Experimental Protocol

Reagents:

N-phenylthiourea (1.0 eq)

1,1-dimethoxy-3-butanone (Precursor A)

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB)

Ethanol (Absolute)

Hydrochloric acid (12M)
Step-by-Step Methodology:
e Preparation of

-Halo Precursor (In Situ):

o Dissolve 1,1-dimethoxy-3-butanone (10 mmol) in dry ether or dichloromethane at 0°C.
o Add bromine (10 mmol) dropwise. The solution will decolorize as the

-bromo species forms.

o Note: This generates 2-bromo-1,1-dimethoxy-3-butanone. Neutralize with aqueous
bicarbonate and extract if isolating, but in-situ use is preferred to avoid degradation.

¢ Hantzsch Condensation:

o In a round-bottom flask, suspend N-phenylthiourea (10 mmol) in ethanol (30 mL).
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o Add the freshly prepared

-bromo ketone (10 mmol) dropwise.

o Heat the mixture to reflux (80°C) for 3-5 hours.
o Mechanism:[1][2] The sulfur atom of the thiourea attacks the

-carbon of the ketone (displacing Br). The nitrogen then attacks the acetal carbon (masked
aldehyde), followed by acid-catalyzed dehydration/aromatization.

o Work-up and Purification:
o Cool the reaction mixture. A precipitate (often the HBr salt) may form.
o Neutralize with 10%

solution to precipitate the free base.

o Filter the crude yellow solid.
o Recrystallization: Use hot Ethanol/Water (8:2 ratio).

o Yield Expectation: 65-75%.

Synthetic Pathway Visualization
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Figure 1: Modified Hantzsch synthesis pathway utilizing a masked aldehyde precursor to
ensure C4-H regioselectivity.
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Structural Validation (Spectroscopy)

To confirm the synthesis of the 4-unsubstituted derivative (vs. the 4-methyl impurity), Nuclear
Magnetic Resonance (NMR) is the gold standard.

e 'HNMR (DMSO-ds, 400 MHz):

o 10.50 (s, 1H, NH): Broad singlet, exchangeable with

o 8.15 (s, 1H, Thiazole C4-H): Critical Diagnostic Signal. This singlet confirms the absence
of a methyl group at position 4. In the 4-methyl analog, this proton is absent.

o 7.60 —7.00 (m, 5H, Phenyl Ar-H): Multiplets corresponding to the anilino ring.

o 2.45 (s, 3H, Acetyl CH3s): Singlet corresponding to the ketone methyl group.

o BC NMR:

o

Carbonyl (C=0): ~190 ppm.

[¢]

Thiazole C2 (N=C-N): ~170 ppm.

o

Thiazole C5 (C-Ac): ~130 ppm.

o

Thiazole C4: ~145 ppm (Methine carbon).

Therapeutic Utility and Mechanism of Action
Kinase Inhibition (ATP-Competitor)

The 2-anilinothiazole scaffold is a bio-isostere of the adenine ring of ATP.

e Binding Mode: The Nitrogen at position 3 (thiazole ring) and the NH of the anilino group form
a "donor-acceptor" hydrogen bond motif with the hinge region of kinase enzymes (e.g.,
CDK2, CDK5, VEGFR).

o Selectivity: The 5-acetyl group projects into the solvent-accessible region or a back-pocket,
allowing for the attachment of solubilizing groups or bulky moieties to tune selectivity.
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Synthetic Utility: The Chalcone Gateway

The 5-acetyl group is not just a pharmacological feature; it is a synthetic handle. Via Claisen-
Schmidt condensation, the acetyl group reacts with aromatic aldehydes to form thiazolyl-
chalcones.

o Application: These chalcones exhibit potent anti-tubulin activity, disrupting microtubule
dynamics in cancer cells (similar to Combretastatin A-4).

Pharmacophore Mapping
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Figure 2: Pharmacophore dissection of 5-acetyl-2-anilinothiazole highlighting interaction zones
for drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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